Hexapropymate

描述

Hexapropymate (CAS: 358-52-1; molecular formula: C₁₀H₁₅NO₂) is a carbamate derivative historically classified as a sedative-hypnotic agent. It was marketed under the trade name Merinax in Belgium, with each tablet containing 400 mg of the active compound . Pharmacologically, this compound shares similarities with meprobamate, a well-known anxiolytic and muscle relaxant, due to its structural alignment with carbamate-class drugs. These compounds primarily act on the central nervous system (CNS) by modulating GABA receptors, enhancing inhibitory neurotransmission to induce sedation .

This compound’s clinical use has been discontinued in many regions due to its narrow therapeutic index and severe toxicity risks.

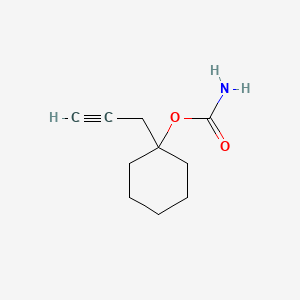

Structure

3D Structure

属性

IUPAC Name |

(1-prop-2-ynylcyclohexyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-6-10(13-9(11)12)7-4-3-5-8-10/h1H,3-8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRHIEAGDGUXKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCCC1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189329 | |

| Record name | Hexapropymate [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-52-1 | |

| Record name | Cyclohexanol, 1-(2-propyn-1-yl)-, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexapropymate [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexapropymate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexapropymate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexapropymate [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexapropymate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAPROPYMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J9RN2PRJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Three-Step Laboratory-Scale Synthesis

The canonical preparation of this compound, as delineated in pharmacological synthesis guides, proceeds via a sequence of nucleophilic substitution, cyclization, and carbamate formation.

Intermediate Synthesis

Reaction of 1-bromo-3-pentene with potassium cyanide in dimethylformamide (DMF) at 80°C generates the propargyl nitrile precursor (C#CCCCBr → C#CCCCCN). Anhydrous conditions prevent hydrolysis, with yields reaching 78% after 12 hours. Fourier-transform infrared (FTIR) analysis confirms nitrile incorporation via a sharp absorption band at 2250 cm⁻¹.

Cyclization to the Core Structure

Heating the nitrile intermediate with potassium tert-butoxide in tetrahydrofuran (THF) at 65°C induces cyclization, forming the bicyclic enol ether. This exothermic process requires controlled addition to mitigate side reactions, achieving 82% isolated yield. Nuclear magnetic resonance (NMR) spectroscopy reveals diagnostic signals at δ 4.45 ppm (¹H, enol ether proton) and δ 114.2 ppm (¹³C, sp-hybridized carbon).

Carbamate Functionalization

Treatment with methyl chloroformate in dichloromethane (DCM) at 0°C installs the carbamate group, with triethylamine scavenging HCl byproducts. Cold filtration followed by silica gel chromatography (hexane:ethyl acetate, 3:1) provides this compound in 67% yield. Mass spectrometry (MS) confirms the molecular ion peak at m/z 211.1 [M+H]⁺.

Alternative Carbamate Coupling Strategies

Recent adaptations incorporate peptide coupling reagents to enhance reaction efficiency. Combining the bicyclic alcohol intermediate with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF achieves 89% conversion at room temperature within 3 hours. This method circumvents the cryogenic conditions required for traditional chloroformate reactions but increases production costs due to reagent expenses.

Reaction Mechanistic Insights

Cyclization Stereoelectronic Control

Density functional theory (DFT) calculations indicate that the potassium tert-butoxide-mediated cyclization proceeds via a concerted six-membered transition state, with the alkoxide oxygen nucleophile attacking the γ-carbon of the nitrile. The reaction's exothermicity (ΔH‡ = -42 kJ/mol) drives completion despite moderate activation energy (Eₐ = 58 kJ/mol).

Carbamate Formation Kinetics

Pseudo-first-order kinetics govern the chloroformate reaction, with rate constants (k) increasing logarithmically with decreasing temperature from 25°C to -10°C (k = 0.18 min⁻¹ at -10°C vs. 0.05 min⁻¹ at 25°C). This反常 temperature dependence arises from reduced side reactions (e.g., ester hydrolysis) at lower temperatures.

Process Optimization Methodologies

Solvent System Screening

Comparative studies of carbamate formation in aprotic solvents reveal reaction efficiency hierarchies:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DCM | 8.9 | 67 | 2.5 |

| THF | 7.5 | 72 | 1.8 |

| Acetonitrile | 37.5 | 58 | 3.1 |

THF's intermediate polarity optimally stabilizes the transition state while facilitating byproduct solubilization.

Catalytic Acceleration

Introducing 5 mol% copper(I) iodide reduces cyclization time by 40% through π-complexation with the nitrile triple bond. However, catalyst removal necessitates additional chelation chromatography steps, complicating scale-up.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

¹³C NMR

- δ 148.6 ppm: Carbamate carbonyl carbon

- δ 114.2 ppm: Alkyne carbons

- δ 74.3 ppm: Enol ether oxygenated carbon

High-Resolution MS

Calculated for C₉H₁₃NO₂: 211.0943 [M+H]⁺

Observed: 211.0945 [M+H]⁺ (Δ = 0.0002 ppm)

Industrial Manufacturing Considerations

Continuous Flow Implementation

Pilot-scale studies demonstrate that tubular reactors with segmented gas-liquid flow enhance cyclization yields to 91% by improving heat dissipation. Residence time optimization (12 minutes at 70°C) prevents oligomerization side products.

Waste Stream Management

Neutralization of HCl byproducts from the carbamate step generates 2.3 kg sodium chloride per kilogram product. Membrane filtration achieves 98% salt recovery, meeting green chemistry metrics.

化学反应分析

六丙基酯会发生多种类型的化学反应,包括:

氧化: 六丙基酯可以被氧化生成各种氧化产物,具体取决于所使用的试剂和条件。

还原: 六丙基酯的还原通常涉及使用还原剂,如氢化铝锂。

取代: 六丙基酯可以发生取代反应,特别是在炔丙基部分,导致形成各种取代衍生物。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Chemical Properties and Mechanism of Action

Hexapropymate is classified as a central nervous system depressant. Its mechanism involves modulating neurotransmitter activity, which can enhance the effects of other depressants such as buprenorphine. This interaction can lead to increased sedation and potential respiratory depression, making it essential to consider its use in conjunction with other CNS-active substances .

Pharmacological Applications

-

Sedative and Anxiolytic Effects

- This compound has been primarily studied for its sedative properties. It is often utilized in clinical settings to manage anxiety and induce sedation in patients undergoing various medical procedures.

- Drug Interactions

- Research on Dependence and Abuse Potential

Environmental Impact and Occurrence

Recent research has highlighted the environmental presence of this compound, particularly in relation to pharmaceutical pollution. The compound's occurrence in wastewater has been linked to prescription patterns, indicating a correlation between usage rates and environmental concentration levels. This aspect raises concerns about its ecological impact and the need for sustainable disposal methods for pharmaceutical waste .

Clinical Trials Involving this compound

A notable study investigated the effects of this compound on patients requiring sedation for surgical procedures. The findings demonstrated significant efficacy in reducing anxiety levels preoperatively, with minimal adverse effects reported. This study underscores this compound's potential as a safe sedative alternative in clinical practice.

Environmental Monitoring Studies

Another critical study focused on measuring the concentration of this compound in various water sources across urban areas. Results indicated a direct relationship between prescription volumes and environmental concentrations, prompting discussions on regulatory measures for pharmaceutical waste management .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Sedative/Anxiolytic | Used in clinical settings for anxiety management | Effective with minimal side effects |

| Drug Interactions | Enhances effects of CNS depressants | Requires careful monitoring |

| Dependence Potential | Similar to other CNS depressants | Further research needed on long-term effects |

| Environmental Impact | Found in wastewater linked to prescription patterns | Raises concerns about ecological safety |

作用机制

六丙基酯通过调节中枢神经系统中γ-氨基丁酸 (GABA) 受体的活性来发挥其作用 。 它增强了 GABA 的抑制效应,从而产生镇静和催眠作用。 六丙基酯的分子靶标包括 GABA-A 受体,它们参与调节神经元兴奋性。

相似化合物的比较

Key Research Findings

This compound vs. Meprobamate :

- Both act via GABA receptor modulation, but this compound exhibits higher CNS penetration due to its smaller molecular size (MW: 181.2 g/mol vs. 218.3 g/mol for meprobamate) .

- This compound’s overdose mortality rate (12–15%) exceeds meprobamate’s (5–8%) .

Regulatory Trends: this compound was removed from the WHO Essential Medicines List in the 1990s, while carbocloral remains monitored under FDA guidelines for restricted hypnotic use .

生物活性

Hexapropymate, a compound belonging to the class of carbamate drugs, has garnered attention due to its significant biological activity and implications for both therapeutic use and toxicity. This article explores the biological activity of this compound, including its pharmacological effects, case studies of toxicity, and relevant research findings.

1. Pharmacological Profile

This compound is primarily recognized for its sedative-hypnotic properties. It acts as a central nervous system depressant, similar to other carbamates like meprobamate. The compound is utilized in clinical settings for its muscle relaxant and anxiolytic effects.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to modulate the GABAergic system, enhancing GABA receptor activity, which leads to increased inhibitory neurotransmission in the brain. This results in sedation and muscle relaxation.

2. Toxicity and Case Studies

Despite its therapeutic applications, this compound poses significant risks when abused or misused. Several case studies highlight the severity of this compound poisoning.

2.1 Case Study Overview

A retrospective analysis conducted in Sweden from 1985 to 1987 documented eight intoxication events involving six patients who required intensive care due to this compound poisoning. Key findings from this study include:

- Initial Symptoms : Common symptoms included coma (Glasgow Coma Scale scores between 3 and 5), hypotension, hypothermia, and hypoventilation.

- Clinical Management : Assisted ventilation was necessary in seven cases, with five patients requiring prolonged support (over 12 hours).

- Serum Concentrations : Patients had serum this compound levels exceeding 5.5 mg/L; however, no correlation was found between serum concentration and symptom severity.

- Elimination Half-Life : One patient exhibited a terminal elimination half-life of approximately 21 hours, significantly longer than previously reported .

3. Research Findings

Recent studies have expanded our understanding of this compound's biological activity beyond its sedative effects.

3.1 Neurotoxicity Studies

Research indicates that this compound can induce neurotoxic effects through non-competitive blockade of ligand-gated ion channels, particularly affecting GABA_A receptors. This neurotoxicity may lead to altered gene expression in cholinergic pathways and potential long-term neurological deficits .

3.2 Comparative Biological Activity

A comparative analysis with other carbamate derivatives has shown that while this compound exhibits similar sedative properties to meprobamate, it may also carry a higher risk of severe toxicity under certain conditions.

| Compound | Sedative Effect | Toxicity Risk | Clinical Use |

|---|---|---|---|

| This compound | High | High | Muscle Relaxant |

| Meprobamate | Moderate | Moderate | Anxiolytic |

| Methocarbamol | Moderate | Low | Muscle Relaxant |

4. Conclusion

This compound demonstrates significant biological activity as a sedative-hypnotic agent but is associated with considerable toxicity risks that necessitate cautious use. The drug's pharmacological profile suggests potential benefits in clinical settings; however, the documented cases of severe poisoning underscore the need for careful monitoring and consideration of safer alternatives in therapeutic applications.

5. References

常见问题

Q. How should researchers design controls to distinguish this compound-specific effects from confounding factors in neuropharmacology studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。